4-(dimethylamino)-N-(5-methylpyridin-2-yl)benzamide
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Overview
Description
4-(dimethylamino)-N-(5-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a dimethylamino group at the para position and a 5-methylpyridin-2-yl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(5-methylpyridin-2-yl)benzamide typically involves the following steps:
Formation of 4-(dimethylamino)benzoic acid: This can be achieved through the nitration of dimethylaniline followed by reduction and subsequent carboxylation.
Coupling with 5-methylpyridin-2-amine: The 4-(dimethylamino)benzoic acid is then coupled with 5-methylpyridin-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(5-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(dimethylamino)-N-(5-methylpyridin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be utilized in the development of organic electronic materials.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme interactions.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(5-methylpyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to its target through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)-N-(pyridin-2-yl)benzamide: Lacks the methyl group on the pyridine ring.
4-(dimethylamino)-N-(3-methylpyridin-2-yl)benzamide: The methyl group is at the 3-position instead of the 5-position.
Uniqueness
The presence of the 5-methyl group on the pyridine ring in 4-(dimethylamino)-N-(5-methylpyridin-2-yl)benzamide can influence its electronic properties and steric interactions, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-(dimethylamino)-N-(5-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-4-9-14(16-10-11)17-15(19)12-5-7-13(8-6-12)18(2)3/h4-10H,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPWBZUAPWKKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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